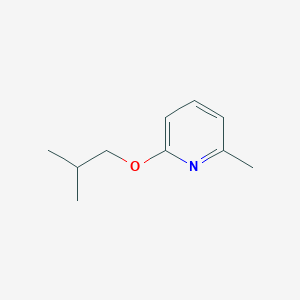
2-Methyl-6-(2-methylpropoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-6-(2-methylpropoxy)pyridine” is a chemical compound with the CAS Number: 1820665-50-6 and a molecular weight of 165.24 . Its IUPAC name is 2-isobutoxy-6-methylpyridine .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(2-methylpropoxy)pyridine” is represented by the linear formula C10H15NO . The InChI code for this compound is 1S/C10H15NO/c1-8(2)7-12-10-6-4-5-9(3)11-10/h4-6,8H,7H2,1-3H3 .
Aplicaciones Científicas De Investigación
Pyridine in Medicine and Industrial Chemistry
Pyridine derivatives, including structures similar to 2-Methyl-6-(2-methylpropoxy)pyridine, are crucial in various domains such as medicine, agriculture, and industrial chemistry. Specifically, they serve as synthons for pharmaceutical products and are used in the manufacture of polymers with unique physical properties. Research has been conducted on the synthesis and antibacterial and antifungal activities of certain pyridine derivatives, highlighting their significance in medicinal chemistry (Bhuva et al., 2015).
Pyridine in Coordination Chemistry
In coordination chemistry, 2,6-bis(pyrazolyl)pyridines and related ligands have been utilized, demonstrating their versatility compared to the widely investigated terpyridines. These derivatives have been employed in creating luminescent lanthanide compounds for biological sensing and iron complexes, which exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Applications in Polymer Science
Pyridine-containing aromatic diamine monomers have been synthesized and used to create high-performance polymers. These polymers have exhibited remarkable properties such as good thermal stability, mechanical strength, and low dielectric constants, making them suitable for advanced applications in materials science (Guan et al., 2015).
Propiedades
IUPAC Name |
2-methyl-6-(2-methylpropoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-12-10-6-4-5-9(3)11-10/h4-6,8H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDLFUXNJXEGCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(2-methylpropoxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2414469.png)

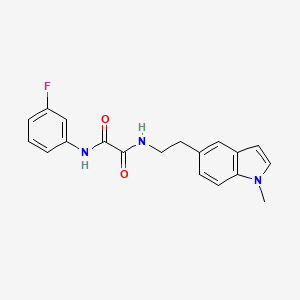
![3-(3,4-dimethoxyphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2414473.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2414474.png)

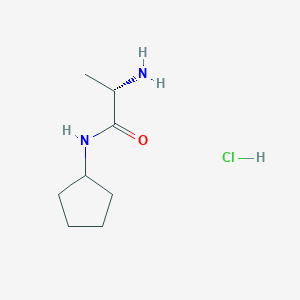

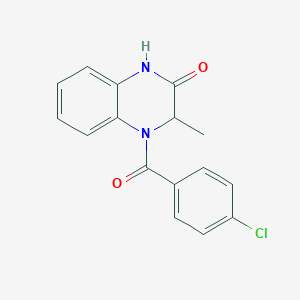
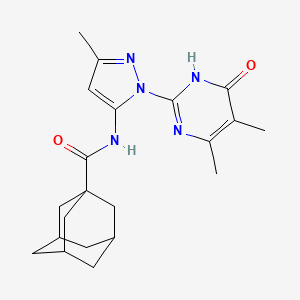

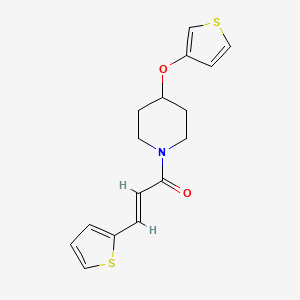
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2414489.png)
